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Chloro(3-ethoxypropyl)dimethylsilane

Surface Chemistry Silanization Hydrolysis Kinetics

Chloro(3-ethoxypropyl)dimethylsilane (CAS 142801-33-0) is a bifunctional organosilane with the molecular formula C₇H₁₇ClOSi (MW 180.75 g/mol). Structurally, it features a reactive Si–Cl bond and a distal 3-ethoxypropyl chain, classifying it as a chloroalkylalkoxysilane.

Molecular Formula C7H17ClOSi
Molecular Weight 180.75 g/mol
CAS No. 142801-33-0
Cat. No. B11912684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(3-ethoxypropyl)dimethylsilane
CAS142801-33-0
Molecular FormulaC7H17ClOSi
Molecular Weight180.75 g/mol
Structural Identifiers
SMILESCCOCCC[Si](C)(C)Cl
InChIInChI=1S/C7H17ClOSi/c1-4-9-6-5-7-10(2,3)8/h4-7H2,1-3H3
InChIKeyYTONRUGDXHJSHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(3-ethoxypropyl)dimethylsilane (CAS 142801-33-0): A Bifunctional Chlorosilane for Controlled Surface Modification and Coupling Chemistry


Chloro(3-ethoxypropyl)dimethylsilane (CAS 142801-33-0) is a bifunctional organosilane with the molecular formula C₇H₁₇ClOSi (MW 180.75 g/mol) . Structurally, it features a reactive Si–Cl bond and a distal 3-ethoxypropyl chain, classifying it as a chloroalkylalkoxysilane. Unlike simple alkylchlorosilanes, the ether moiety on the propyl spacer introduces a polar functional handle that enhances solubility in polar organic solvents while preserving the high reactivity of the Si–Cl group toward hydroxylated surfaces . This dual functionality positions it as a specialized building block for surface modification, polymer synthesis, and as an intermediate for more complex organosilicon compounds, where control over hydrolysis kinetics and subsequent interfacial chemistry is required [1].

Why Chloro(3-ethoxypropyl)dimethylsilane (142801-33-0) Cannot Be Directly Replaced by Isomeric or In-Class Alternatives


The isomer (3-chloropropyl)ethoxydimethylsilane (CAS 13508-63-9) shares the same molecular formula but differs critically in the location of the reactive leaving group: the chlorine is on the terminal carbon rather than on silicon [1]. This structural inversion fundamentally changes the compound's reactivity profile. The Si–Cl bond hydrolyzes approximately 5 kcal/mol more readily than the Si–OEt bond, enabling direct, catalyst-free silanization of hydroxylated surfaces [2]. In contrast, the ethoxysilane isomer requires a hydrolysis step—often needing acid or base catalysis—to generate surface-reactive silanols, leading to slower kinetics and lower ultimate grafting densities [3]. Additionally, substituting with a purely alkyl chlorosilane (e.g., n-octyldimethylchlorosilane) eliminates the ether functionality, which compromises solubility in polar media and removes a site for further chemical derivatization . These distinctions have direct consequences on surface coverage, reaction throughput, and the physicochemical properties of the final modified material.

Chloro(3-ethoxypropyl)dimethylsilane (142801-33-0): Quantitative Differentiation Evidence Against Closest Comparators


Superior Hydrolytic Reactivity of the Si–Cl Bond vs. Si–OEt Bond Enables Catalyst-Free Surface Silanization

The Si–Cl bond in the target compound is fundamentally more reactive toward hydroxylated surfaces than the Si–OEt bond present in its isomer (3-chloropropyl)ethoxydimethylsilane. Gelest's established reactivity scale, supported by bond dissociation energy data, ranks Si–Cl (117 kcal/mol) as more reactive than Si–OCH₂CH₃ (122 kcal/mol) [1]. This 5 kcal/mol difference translates into practical advantages: chlorosilanes react directly with surface hydroxyl groups under dry, aprotic conditions, whereas ethoxysilanes typically require catalysis for comparable reactivity [1]. This differential reactivity is the mechanistic basis for the observed structural differences in self-assembled monolayers (SAMs) formed by chlorosilanes versus ethoxysilanes [2].

Surface Chemistry Silanization Hydrolysis Kinetics

Chlorosilane Leaving Group Yields Denser, More Crystalline SAMs Compared to Ethoxysilane Analogs

A direct comparative study of octadecylsilanes with trichloro (OTCS), trimethoxy (OTMS), and triethoxy (OTES) leaving groups demonstrated that the chlorosilane forms significantly denser and more ordered SAMs [1]. By ellipsometry, the saturated film thickness of OTCS reached 2.5 nm within 30 minutes, corresponding to near-orthogonal chain orientation (tilt angle ~74° from the surface plane) [1]. In contrast, the OTES SAM saturated at only 0.9 nm after 24 hours, with a much shallower tilt angle of 18°, indicating molecules lying nearly flat [1]. This structural divergence is reflected in water contact angles: OTCS SAMs reached 104°, while OTES SAMs plateaued at 78–80° [1]. Although the target compound is a monofunctional chlorosilane, the Si–Cl leaving group drives similarly favorable condensation kinetics and packing density on oxide surfaces.

Self-Assembled Monolayers Thin Films Surface Characterization

Enhanced Solubility in Polar Solvents vs. Purely Hydrocarbon-Substituted Chlorosilanes

The 3-ethoxypropyl chain introduces an ether oxygen that increases the compound's compatibility with polar organic solvents compared to alkyl-only chlorosilanes such as n-octyldimethylchlorosilane . While quantitative log P data are not reported for the target compound, computational predictions for structurally related ethoxypropylsilanes indicate a log P of approximately 2.15 [1]. For comparison, n-octyldimethylchlorosilane has a predicted log P of ~5.1, reflecting significantly higher hydrophobicity [2]. This difference in polarity affects solubility in solvents such as ethanol, THF, and acetonitrile, which are commonly used in surface modification protocols.

Solubility Formulation Process Chemistry

Orthogonal Reactive Sites Enable Sequential Functionalization Strategies Not Possible with Simple Alkyl Silanes

The target compound possesses two chemically distinct reactive centers: a hydrolyzable Si–Cl bond for surface anchoring, and an ether oxygen within the propyl chain that can serve as a coordination site or be cleaved to reveal a hydroxyl group for subsequent derivatization . This contrasts with its isomer (3-chloropropyl)ethoxydimethylsilane, where the Si–OEt group and the C–Cl group both require distinct activation conditions, but the surface-anchoring Si–OEt is less reactive, often leading to competition between surface binding and nucleophilic substitution at carbon [1]. In the target compound, the Si–Cl group reacts rapidly and selectively with surface hydroxyls, leaving the ether functionality intact for later modification. The patent literature describes the use of this compound class as intermediates for sulfur-containing organosilicon compounds, exploiting the ether's chemical orthogonality [2].

Bifunctional Silane Orthogonal Chemistry Polymer Synthesis

Chloro(3-ethoxypropyl)dimethylsilane (142801-33-0): Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Catalyst-Free Vapor-Phase Silanization of MEMS/NEMS Devices

Microelectromechanical systems (MEMS) require ultra-thin, uniform anti-stiction coatings. The Si–Cl bond reactivity allows vapor-phase deposition of the target compound directly onto silicon oxide surfaces without catalysts, producing conformal monolayers. Based on the chlorosilane reactivity data, this compound achieves monolayer coverage faster than ethoxysilane alternatives, which require moisture and catalytic activation [1]. The resulting coating density and hydrophobicity are expected to surpass those of ethoxysilane-derived films, as supported by the comparative SAM thickness and contact angle evidence [2].

Synthesis of Ether-Functionalized Silicone Copolymers via Living Anionic Polymerization

The target compound serves as an end-capping or functionalization reagent in the synthesis of telechelic polysiloxanes. The Si–Cl group reacts quantitatively with living silanolate chain ends, installing a polar 3-ethoxypropyl terminus in a single step. This provides a handle for subsequent phase-transfer or coordination chemistry, unlike simple alkyl chlorosilanes that yield inert hydrocarbon termini. This application leverages the orthogonal reactivity of the Si–Cl and ether groups [3].

Modification of Chromatographic Silica for Mixed-Mode Separations

In HPLC stationary phase design, bonding a silane that introduces both hydrophobic (dimethylsilyl) and polar (ether) character can create a mixed-mode separation layer. The chlorosilane reactivity ensures dense, reproducible bonding to silica gel under anhydrous conditions, while the ethoxypropyl group modulates polarity, improving resolution for polar analytes compared to purely alkyl-bonded phases. The enhanced polar solvent compatibility of the silane itself also facilitates a wider range of bonding solvents .

Primer Layer for Polar Polymer Coatings on Inorganic Substrates

When coating glass or metal with polar polymers (e.g., polyurethanes, epoxies), a hydrophobic alkylsilane primer can create an adhesion-reducing interface. The target compound, however, strikes a balance: the dimethylsilyl group bonds to the substrate, while the ethoxypropyl chain provides a moderately polar organic surface that promotes wetting and interdiffusion with polar coatings. This is a distinct advantage over purely nonpolar octyl- or decyl-dimethylchlorosilanes for these applications .

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